molecular formula C4H5N3O B1433790 2-methyl-2H-1,2,3-triazole-4-carbaldehyde CAS No. 1104078-88-7

2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1433790
CAS RN: 1104078-88-7
M. Wt: 111.1 g/mol
InChI Key: ADIHVKJNUPTHMC-UHFFFAOYSA-N
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Description

“2-methyl-2H-1,2,3-triazole-4-carbaldehyde” is a chemical compound with the molecular formula C4H5N3O . It is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring with a methyl group attached to one carbon and a carbaldehyde group attached to another .

Scientific Research Applications

Heterocyclic Chemistry and Drug Development

Triazole derivatives, including 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, are pivotal in the synthesis of new drugs due to their broad range of biological activities. These compounds are studied extensively for their potential in creating medications with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The diversity in their structural variations allows for the development of novel chemical entities aimed at addressing various therapeutic needs. Significant emphasis is placed on green chemistry approaches to synthesize these derivatives more efficiently, considering sustainability and energy savings (Ferreira et al., 2013).

Synthetic Routes for Triazole Derivatives

The "click chemistry" strategy, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a cornerstone in synthesizing 1,4-disubstituted 1,2,3-triazoles. This methodology is celebrated for its simplicity, high yield, and regioselectivity, enabling the construction of complex molecules from simple substrates. Such synthetic routes have facilitated the exploration of triazole-based compounds for their wide-ranging biological activities, further propelling their importance in drug discovery and material science (Kaushik et al., 2019).

Eco-friendly Synthesis and Applications

Recent advancements have introduced eco-friendly methods for synthesizing 1,2,3-triazoles, highlighting the use of renewable catalysts and solvents to minimize environmental impact. These methodologies not only offer practical benefits, such as reduced reaction times and improved yields, but also align with the principles of sustainable chemistry. The application of these eco-friendly synthesized triazoles extends beyond pharmaceuticals, reaching into material science and agriculture, showcasing their versatility and potential for innovation (de Souza et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives also find application as corrosion inhibitors for metals and alloys, an essential aspect of material science. Their ability to form stable complexes with metal surfaces, coupled with their environmental friendliness and resistance to hydrolysis, positions them as effective agents for protecting industrial and structural materials from corrosion. This application underscores the multifaceted utility of triazole compounds beyond the realm of biomedicine, demonstrating their contribution to extending the lifespan and durability of materials in corrosive environments (Hrimla et al., 2021).

Future Directions

The future directions for research on “2-methyl-2H-1,2,3-triazole-4-carbaldehyde” and related compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential biological activities .

Biochemical Analysis

Biochemical Properties

2-methyl-2H-1,2,3-triazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are essential intermediates in many biochemical pathways . Additionally, this compound can act as a ligand, binding to metal ions and influencing the activity of metalloenzymes .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism . The compound’s ability to form Schiff bases with cellular amines can lead to alterations in protein function and enzyme activity, impacting cell function and viability . Studies have also indicated that this compound can induce oxidative stress in cells, leading to changes in cellular redox status .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound can also bind to DNA and RNA, affecting gene expression and protein synthesis . Furthermore, this compound can chelate metal ions, altering the activity of metalloenzymes and influencing various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and enhancing metabolic processes . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration levels . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives . It can also participate in redox reactions, influencing the cellular redox balance and impacting metabolic flux . The interactions of this compound with metabolic enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its biochemical effects . Understanding the transport and distribution of this compound is essential for elucidating its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the cytoplasm, nucleus, and mitochondria, where it can affect various biochemical processes . Targeting signals and post-translational modifications can direct this compound to specific organelles, impacting its activity and function . The subcellular distribution of this compound is a critical factor in its overall biological effects and potential therapeutic applications .

properties

IUPAC Name

2-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-5-2-4(3-8)6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIHVKJNUPTHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1104078-88-7
Record name 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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